2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole
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Overview
Description
2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining cinnamylthio, pyrrolidin-1-ylsulfonyl, and oxadiazole moieties, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The cinnamylthio group can be introduced via a nucleophilic substitution reaction, while the pyrrolidin-1-ylsulfonyl group is often added through sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and conditions used.
Chemical Reactions Analysis
Types of Reactions
2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The cinnamylthio and pyrrolidin-1-ylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The cinnamylthio and pyrrolidin-1-ylsulfonyl groups can bind to active sites, altering the activity of the target molecules. This can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature heterocyclic structures and have been studied for their biological activities.
Pinacol boronic esters: Known for their use in organic synthesis and drug development.
Uniqueness
2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-29(26,24-13-4-5-14-24)19-12-6-11-18(16-19)20-22-23-21(27-20)28-15-7-10-17-8-2-1-3-9-17/h1-3,6-12,16H,4-5,13-15H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKDILYVBWSEJW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SC/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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